ethyl 6-bromo-4-[(dimethylamino)methyl]-5-hydroxy-2-[(methylanilino)methyl]-1-benzofuran-3-carboxylate
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Overview
Description
ethyl 6-bromo-4-[(dimethylamino)methyl]-5-hydroxy-2-[(methylanilino)methyl]-1-benzofuran-3-carboxylate is a complex organic compound with a unique structure that includes a benzofuran ring, bromine, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored for its mild reaction conditions and functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
ethyl 6-bromo-4-[(dimethylamino)methyl]-5-hydroxy-2-[(methylanilino)methyl]-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
ethyl 6-bromo-4-[(dimethylamino)methyl]-5-hydroxy-2-[(methylanilino)methyl]-1-benzofuran-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of various diseases.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of ethyl 6-bromo-4-[(dimethylamino)methyl]-5-hydroxy-2-[(methylanilino)methyl]-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
ethyl 6-bromo-4-[(dimethylamino)methyl]-5-hydroxy-2-[(methylanilino)methyl]-1-benzofuran-3-carboxylate can be compared with similar compounds such as:
- Ethyl 5-(acetyloxy)-6-bromo-2-[(dimethylamino)methyl]-1-methyl-1H-indole-3-carboxylate
- Ethyl 6-bromo-2-{[(4-chlorophenyl)sulfanyl]methyl}-4-[(dimethylamino)methyl]-5-hydroxy-1-methyl-1H-indole-3-carboxylate
These compounds share structural similarities but differ in their functional groups and specific properties
Properties
CAS No. |
85388-75-6 |
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Molecular Formula |
C22H25BrN2O4 |
Molecular Weight |
461.3g/mol |
IUPAC Name |
ethyl 6-bromo-4-[(dimethylamino)methyl]-5-hydroxy-2-[(N-methylanilino)methyl]-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C22H25BrN2O4/c1-5-28-22(27)20-18(13-25(4)14-9-7-6-8-10-14)29-17-11-16(23)21(26)15(19(17)20)12-24(2)3/h6-11,26H,5,12-13H2,1-4H3 |
InChI Key |
GNNXKVBVBYBWES-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(OC2=CC(=C(C(=C21)CN(C)C)O)Br)CN(C)C3=CC=CC=C3 |
Canonical SMILES |
CCOC(=O)C1=C(OC2=CC(=C(C(=C21)CN(C)C)O)Br)CN(C)C3=CC=CC=C3 |
Origin of Product |
United States |
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